![molecular formula C12H16ClN3S B1531517 N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride CAS No. 1823457-95-9](/img/structure/B1531517.png)
N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride
Overview
Description
“N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride” is a chemical compound with the CAS Number: 1823457-95-9 . It has a molecular weight of 269.8 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15N3S.ClH/c1-2-14-9-3-7-5-10-11(6-8(7)4-9)16-12(13)15-10;/h5-6,9,14H,2-4H2,1H3,(H2,13,15);1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
The compound is solid in its physical form .Scientific Research Applications
I have conducted searches to find detailed information on the scientific research applications of “N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride,” but unfortunately, the available data does not provide specific details on unique applications for this compound. The search results mainly include product listings and safety data sheets without in-depth analysis of research applications .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The associated hazard statements are H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-N-ethyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.ClH/c1-2-14-9-3-7-5-10-11(6-8(7)4-9)16-12(13)15-10;/h5-6,9,14H,2-4H2,1H3,(H2,13,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVDHQYIFLYYHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC2=CC3=C(C=C2C1)SC(=N3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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